
4-(2-Methylhexan-2-yl)benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methylhexan-2-yl)benzene-1,2-diol, also known as this compound, is a useful research compound. Its molecular formula is C13H20O2 and its molecular weight is 208.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 4-(2-Methylhexan-2-yl)benzene-1,2-diol, and how is structural purity validated?
- Methodology :
- Synthesis : Utilize Friedel-Crafts alkylation or coupling reactions (e.g., Suzuki-Miyaura) to introduce the 2-methylhexan-2-yl group to the catechol core. Protect the hydroxyl groups during synthesis to avoid side reactions .
- Characterization : Confirm purity via HPLC (≥95%) and structural identity using NMR (e.g., ¹H/¹³C for substituent positioning) and high-resolution mass spectrometry (HRMS). Compare spectral data with computational predictions (e.g., density functional theory (DFT)-optimized structures) .
Q. Which in vitro assays are optimal for preliminary screening of antioxidant and anti-inflammatory activity in substituted catechol derivatives?
- Methodology :
- Antioxidant Activity : Perform DPPH radical scavenging (IC₅₀ calculation) and ferric reducing antioxidant power (FRAP) assays. For cell-based models, use murine macrophages to measure ROS inhibition via fluorescence probes (e.g., DCFH-DA) .
- Anti-inflammatory Activity : Quantify nitric oxide (NO) production in LPS-stimulated macrophages using Griess reagent. Validate with western blotting for pro-inflammatory markers (e.g., iNOS, COX-2) .
Q. How can researchers ensure accurate quantification of this compound in complex matrices?
- Methodology :
- Sample Preparation : Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from biological fluids.
- Analytical Techniques : Use LC-MS/MS with a C18 column and negative-ion electrospray ionization. Validate with calibration curves (1–100 ng/mL) and internal standards (e.g., deuterated analogs) .
Advanced Questions
Q. How can computational modeling predict the electronic and thermodynamic properties of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level. Calculate HOMO/LUMO energies to assess redox potential and bond dissociation enthalpy (BDE) for hydroxyl groups, correlating with antioxidant capacity .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., adrenergic receptors) using docking software (AutoDock Vina) and analyze binding affinities (ΔG values) .
Q. What experimental strategies identify degradation products of this compound under oxidative or photolytic conditions?
- Methodology :
- Degradation Studies : Expose the compound to UV/H₂O₂ or UV/TiO₂ systems. Monitor reaction kinetics via UV-Vis spectroscopy.
- Product Identification : Use high-resolution LC-MS (Q-TOF) and compare fragmentation patterns with databases (e.g., NIST). Isolate intermediates via preparative TLC and characterize with 2D NMR (e.g., HSQC, HMBC) .
Q. How can researchers reconcile genotoxicity concerns with observed therapeutic efficacy in preclinical studies?
- Methodology :
- In Vivo Genotoxicity : Conduct micronucleus tests (OECD 474) and Comet assays in rodent models to assess DNA damage. Compare with in vitro Ames test results (e.g., TA98/TA100 strains) .
- Risk-Benefit Analysis : Apply the Threshold of Toxicological Concern (TTC) for DNA-reactive mutagens (e.g., EFSA’s 0.0025 μg/kg/day limit). Adjust dosing regimens to stay below this threshold while maintaining efficacy .
Q. What approaches are used to identify enzyme targets or pathways modulated by this compound?
- Methodology :
- Enzyme Screening : Test inhibition/activation of oxidoreductases (e.g., CtFDO) via spectrophotometric assays (NADH/NADPH consumption). Validate with crystallographic fragment screening to map binding sites .
- Transcriptomics : Perform RNA-seq on treated cell lines to identify differentially expressed genes (e.g., Nrf2-mediated antioxidant pathways) .
Q. How is the TTC framework applied to prioritize safety assessments for novel catechol derivatives in drug development?
- Methodology :
- Exposure Estimation : Calculate human exposure levels using physiologically based pharmacokinetic (PBPK) modeling.
- TTC Compliance : Compare estimated daily intake with the TTC threshold (0.0025 μg/kg/day for mutagens). If exceeded, conduct additional in vivo studies to refine risk assessment .
Q. Notes
特性
CAS番号 |
100186-17-2 |
---|---|
分子式 |
C13H20O2 |
分子量 |
208.3 g/mol |
IUPAC名 |
4-(2-methylhexan-2-yl)benzene-1,2-diol |
InChI |
InChI=1S/C13H20O2/c1-4-5-8-13(2,3)10-6-7-11(14)12(15)9-10/h6-7,9,14-15H,4-5,8H2,1-3H3 |
InChIキー |
ZWJIMGJEFLXTOY-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(C)C1=CC(=C(C=C1)O)O |
正規SMILES |
CCCCC(C)(C)C1=CC(=C(C=C1)O)O |
同義語 |
1,2-Benzenediol,4-(1,1-dimethylpentyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。